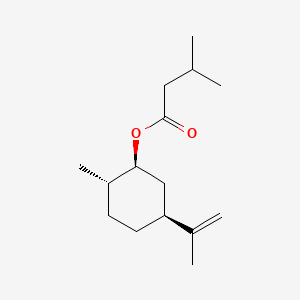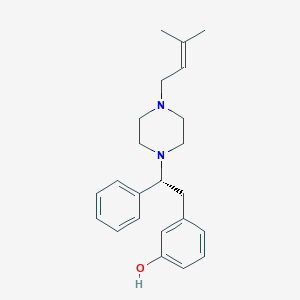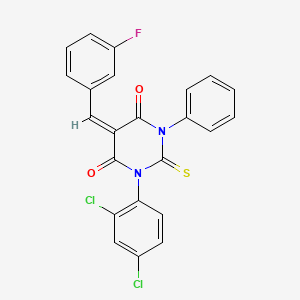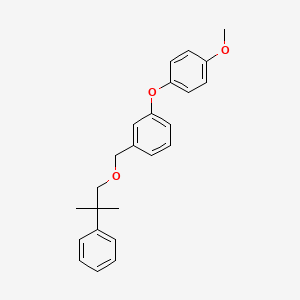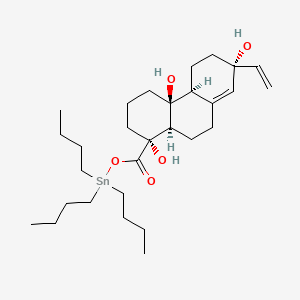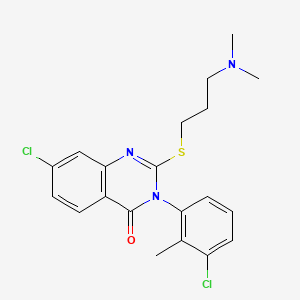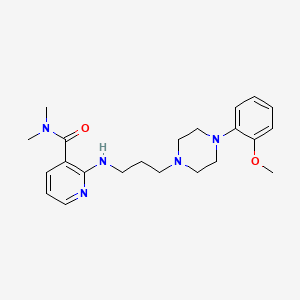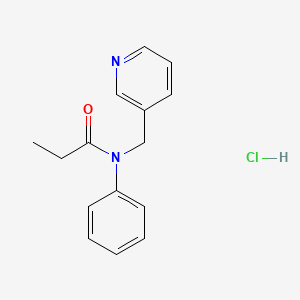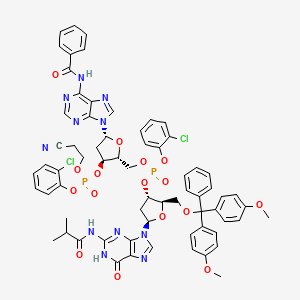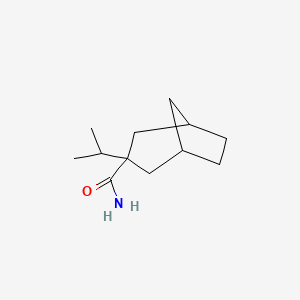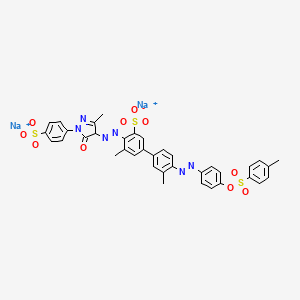
1-(4-Nitrostyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrostyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with a nitrostyrene sulphonyl group and an ethoxy group
Preparation Methods
The synthesis of 1-(4-Nitrostyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with an appropriate amine in the presence of a catalyst such as iron (III) chloride.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via nucleophilic substitution reactions, where an ethoxide ion reacts with a suitable precursor.
Attachment of the Nitrostyrene Sulphonyl Group: The nitrostyrene sulphonyl group can be attached through a sulfonation reaction, where 4-nitrostyrene is reacted with a sulfonyl chloride derivative under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Nitrostyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine undergoes various chemical reactions:
Reduction: The nitro group can be selectively reduced to an amino group using catalysts such as nickel-tin alloys or copper nanoparticles
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, to form corresponding aldehydes or carboxylic acids.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Major products formed include 4-aminostyrene derivatives and various substituted pyrrolidines .
Scientific Research Applications
1-(4-Nitrostyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Nitrostyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
1-(4-Nitrostyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine can be compared with similar compounds such as:
4-Nitrostyrene: Shares the nitro group and styrene backbone but lacks the pyrrolidine ring and ethoxy group.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share the pyrrolidine ring but differ in their functional groups and biological activities.
Sulphonyl Derivatives: Compounds with sulphonyl groups attached to different aromatic or aliphatic backbones, which may have different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.
Properties
CAS No. |
114485-83-5 |
|---|---|
Molecular Formula |
C14H16N2O6S |
Molecular Weight |
340.35 g/mol |
IUPAC Name |
5-ethoxy-1-[(E)-2-(4-nitrophenyl)ethenyl]sulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C14H16N2O6S/c1-2-22-14-8-7-13(17)15(14)23(20,21)10-9-11-3-5-12(6-4-11)16(18)19/h3-6,9-10,14H,2,7-8H2,1H3/b10-9+ |
InChI Key |
ZBKXCRFTMISRHG-MDZDMXLPSA-N |
Isomeric SMILES |
CCOC1CCC(=O)N1S(=O)(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCOC1CCC(=O)N1S(=O)(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


